molecular formula C16H8N4O8 B12013182 3,4-Bis(3-nitrobenzoyl)-1,2,5-oxadiazole 2-oxide CAS No. 21443-53-8

3,4-Bis(3-nitrobenzoyl)-1,2,5-oxadiazole 2-oxide

Cat. No.: B12013182
CAS No.: 21443-53-8
M. Wt: 384.26 g/mol
InChI Key: GMWNPLNJXHHCBT-UHFFFAOYSA-N
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Description

3,4-Bis(3-nitrobenzoyl)-1,2,5-oxadiazole 2-oxide is a heterocyclic compound that belongs to the oxadiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(3-nitrobenzoyl)-1,2,5-oxadiazole 2-oxide typically involves the reaction of 3-nitrobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxadiazole ring. The reaction conditions usually involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(3-nitrobenzoyl)-1,2,5-oxadiazole 2-oxide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common reagents include reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Cyclization: Cyclization reactions may require the use of strong acids or bases as catalysts.

Major Products Formed

    Reduction: The major product formed is the corresponding diamine derivative.

    Substitution: The major products are the substituted oxadiazole derivatives.

    Cyclization: The major products are more complex heterocyclic compounds with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-Bis(3-nitrobenzoyl)-1,2,5-oxadiazole 2-oxide is not fully understood. it is believed to exert its effects through the interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of bacterial cell membranes. The compound’s anti-inflammatory and anticancer activities may involve the modulation of signaling pathways and the inhibition of key enzymes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine
  • 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine
  • 4-Methoxybenzoyl-1,3,4-oxadiazole derivatives

Uniqueness

3,4-Bis(3-nitrobenzoyl)-1,2,5-oxadiazole 2-oxide is unique due to the presence of two nitrobenzoyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules. Additionally, the compound’s diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, make it a versatile candidate for various scientific and industrial applications .

Properties

CAS No.

21443-53-8

Molecular Formula

C16H8N4O8

Molecular Weight

384.26 g/mol

IUPAC Name

[4-(3-nitrobenzoyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-(3-nitrophenyl)methanone

InChI

InChI=1S/C16H8N4O8/c21-15(9-3-1-5-11(7-9)18(23)24)13-14(20(27)28-17-13)16(22)10-4-2-6-12(8-10)19(25)26/h1-8H

InChI Key

GMWNPLNJXHHCBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=NO[N+](=C2C(=O)C3=CC(=CC=C3)[N+](=O)[O-])[O-]

Origin of Product

United States

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